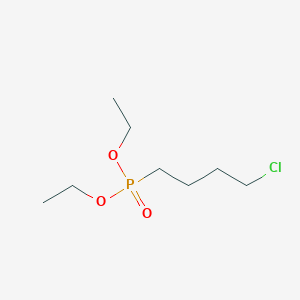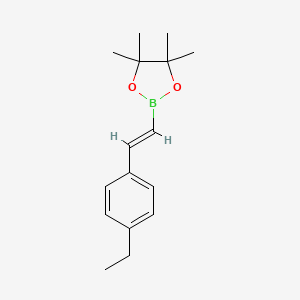![molecular formula C16H11Cl2NO5 B3038672 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid CAS No. 885267-53-8](/img/structure/B3038672.png)
3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid
Vue d'ensemble
Description
3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid is a synthetic organic compound with the molecular formula C16H11Cl2NO5 and a molecular weight of 368.17 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include a dichlorobenzyl group, a nitrophenyl group, and an acrylic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl alcohol and 3-nitrophenol.
Formation of Intermediate: The 3,4-dichlorobenzyl alcohol is reacted with 3-nitrophenol in the presence of a base such as potassium carbonate to form the intermediate 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenol}.
Acrylic Acid Addition: The intermediate is then reacted with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid to yield the final product, this compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Esterification: Alcohols, acid catalyst (e.g., sulfuric acid).
Major Products Formed
Reduction: 3-{4-[(3,4-dichlorobenzyl)oxy]-3-aminophenyl}acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: It may affect signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{4-[(3,4-dichlorobenzyl)oxy]-3-aminophenyl}acrylic acid: A reduced form of the compound with an amino group instead of a nitro group.
4-[(3,4-dichlorobenzyl)oxy]benzaldehyde: A related compound with an aldehyde group instead of an acrylic acid moiety.
Uniqueness
3-{4-[(3,4-dichlorobenzyl)oxy]-3-nitrophenyl}acrylic acid is unique due to its combination of a dichlorobenzyl group, a nitrophenyl group, and an acrylic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Propriétés
IUPAC Name |
(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO5/c17-12-4-1-11(7-13(12)18)9-24-15-5-2-10(3-6-16(20)21)8-14(15)19(22)23/h1-8H,9H2,(H,20,21)/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJOEWYKPPTAJ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazin-1-yl)-2-phenylquinoline](/img/structure/B3038590.png)


![3-[(4-Chlorophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B3038593.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3038596.png)

![3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3038599.png)
![5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3038600.png)



![4-[(chloroacetyl)amino]-N-methylbenzamide](/img/structure/B3038611.png)
![8,8,13,17-Tetramethyl-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-6-one](/img/structure/B3038612.png)
